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molecular formula C8H8N2OS B8482333 4-nitroso-3,4-dihydro-2H-benzo[b][1,4]thiazine

4-nitroso-3,4-dihydro-2H-benzo[b][1,4]thiazine

Cat. No. B8482333
M. Wt: 180.23 g/mol
InChI Key: HCBPLQLVKWGDGI-UHFFFAOYSA-N
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Patent
US09193728B2

Procedure details

3,4-Dihydro-2H-benzo[1,4]thiazine (1.2 g, 7.94 mmol) was dissolved in 3N HCl at 0° C., and the reaction mixture stirred for 5 min. at 0° C. A solution of sodium nitrite (548 mg, 7.94 mmol) in water was added at the same temperature, and the reaction mixture stirred at 0° C. for 1 h. After completion of reaction water was added and extracted with DCM. The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure, to provide 1 g desired product.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
548 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[NH:4][CH2:3][CH2:2]1.[N:11]([O-])=[O:12].[Na+]>Cl.O>[N:11]([N:4]1[CH2:3][CH2:2][S:1][C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]1=2)=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
S1CCNC2=C1C=CC=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
548 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 5 min. at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred at 0° C. for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N(=O)N1C2=C(SCC1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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